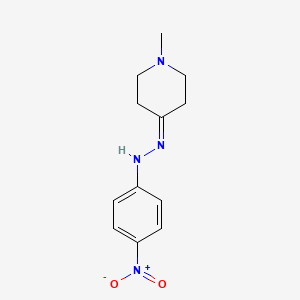

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(1-methylpiperidin-4-ylidene)amino]-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-15-8-6-11(7-9-15)14-13-10-2-4-12(5-3-10)16(17)18/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNNVFREPFGSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can be synthesized through a multi-step process involving the reaction of piperidine derivatives with nitrophenyl hydrazones. The typical synthetic route involves the following steps:

Formation of the hydrazone: The reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenyl hydrazone.

Alkylation: The reaction of the hydrazone with 1-methylpiperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can react with the hydrazone moiety under basic or acidic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted hydrazones.

Scientific Research Applications

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl and hydrazone moieties are key functional groups that contribute to its activity. The compound may act by:

Binding to enzymes: Inhibiting or modulating enzyme activity.

Interacting with cellular receptors: Affecting signal transduction pathways.

Generating reactive species: Inducing oxidative stress or other cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Piperidine/Hydrazone Derivatives

Table 1: Key Structural Differences

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity, while trifluoromethyl groups (as in Compound 9d) provide stronger electron withdrawal and metabolic stability .

- Lipophilicity : Chlorophenyl substituents (e.g., in ) significantly boost lipophilicity, improving membrane permeability but possibly reducing solubility .

Spectral and Physicochemical Properties

Table 2: NMR and Physical Data Comparison

Biological Activity

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current literature on its biological properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydrazone moiety and a nitrophenyl group, contributing to its biological activity. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown significant inhibition against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against multidrug-resistant strains, demonstrating its potency compared to standard antibiotics like Ciprofloxacin .

- Biofilm Inhibition : It effectively reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics in certain assays .

| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 85 |

| Staphylococcus epidermidis | 0.25 | 78 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies using macrophage cell lines indicated that it significantly reduced nitric oxide production and inflammatory markers, similar to curcumin, a well-known anti-inflammatory agent .

- Cell Viability : The compound demonstrated low cytotoxicity, with IC50 values exceeding 60 μM in various assays .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and inflammatory pathways. Specifically, it acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase .

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted by Mohamed et al. evaluated the compound's effectiveness against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also disrupted biofilm structures, making it a promising candidate for further development as an antimicrobial agent .

- Inflammation Model :

Q & A

Q. Advanced

Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic modification.

Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates with optimal binding affinity.

Reaction Path Prediction : Apply ICReDD’s computational-experimental feedback loop to identify optimal substituents (e.g., electron-withdrawing groups on the phenyl ring) .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic

- NMR Spectroscopy : Confirm structure via -NMR (piperidine methyl at δ 2.3–2.5 ppm) and -NMR (hydrazone C=N at ~150 ppm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] = 290.1274 for CHNO).

- HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water + 0.1% TFA) .

Q. Advanced

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry of the hydrazone moiety.

- Dynamic Light Scattering (DLS) : Evaluate aggregation behavior in aqueous solutions for pharmacological studies .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Q. Advanced

Data Validation : Cross-reference experimental data (e.g., melting point, logP) with NIST Standard Reference Database .

Condition Optimization : Test stability under varying pH (e.g., phosphate buffers) and temperature (TGA/DSC analysis).

Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility assays) to minimize batch-to-batch variability .

What safety protocols are essential for handling this compound in the lab?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of hydrazine derivatives.

- First Aid : For skin exposure, rinse immediately with water; for ingestion, seek medical attention and provide SDS (e.g., PK00698E-1 guidelines) .

What mechanistic insights explain the reactivity of the hydrazone group in this compound?

Q. Advanced

- Tautomerism : The hydrazone exists in equilibrium between E and Z configurations, influencing π-conjugation and redox activity.

- Nucleophilic Attack : The imine nitrogen participates in Schiff base formation, enabling conjugation with biomolecules (e.g., proteins).

- pH-Dependent Stability : Protonation at acidic pH stabilizes the hydrazone, while alkaline conditions promote hydrolysis .

How can researchers optimize synthetic routes to improve scalability?

Q. Advanced

Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce reaction time.

Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis.

Catalyst Recycling : Use immobilized acid catalysts (e.g., Amberlyst-15) to minimize waste .

What are the key challenges in studying this compound’s biological activity?

Q. Advanced

- Membrane Permeability : The piperidine ring and nitro group may limit cellular uptake; modify with PEGylated side chains.

- Off-Target Effects : Screen against cytochrome P450 enzymes to assess metabolic interference.

- In Vivo Toxicity : Conduct zebrafish embryo assays to evaluate developmental toxicity before mammalian studies .

How does structural modification of the piperidine ring affect pharmacological properties?

Q. Advanced

- Ring Substitution : Introduce fluorine at the 3-position to enhance metabolic stability (e.g., reduced CYP450 oxidation).

- N-Methylation : Increases lipophilicity (logP +0.5) but may reduce solubility; balance via salt formation (e.g., hydrochloride).

- Comparative Analysis : Benchmark against analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride for SAR insights .

What strategies validate the compound’s purity and identity in interdisciplinary collaborations?

Q. Basic

Q. Advanced

- Blockchain Data Logging : Use decentralized platforms to track synthesis parameters and ensure data integrity.

- Machine Learning : Train models on spectral databases to automate impurity detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.